In-Depth Technical Guide: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0)
In-Depth Technical Guide: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, with CAS number 40133-06-0, is a heterocyclic compound that has garnered interest as a key intermediate in the synthesis of pharmacologically active molecules. Notably, it serves as a precursor for the preparation of thiazolyl aminocarbamates, which are being investigated for the treatment of BAF complex-related disorders[1]. The Brahma-associated factor (BAF) complex is an ATP-dependent chromatin remodeling complex crucial for gene expression regulation, and its dysregulation is implicated in various cancers[2][3]. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, aimed at supporting research and development in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is presented in the table below. This data is compiled from various chemical supplier databases and publicly available information.
| Property | Value | Reference |
| CAS Number | 40133-06-0 | [4] |
| Molecular Formula | C₈H₈O₂S | [4] |
| Molecular Weight | 168.21 g/mol | [4] |
| Alternate Names | 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid | [4] |
| Melting Point | 200-202 °C | |
| Boiling Point | 347.7 °C at 760 mmHg | |
| Density | 1.395 g/cm³ | |
| Flash Point | 164.1 °C |
Synthesis and Purification
General Synthetic Approach
The synthesis of the target compound could potentially be achieved through a multi-step process starting from a suitable cyclopentanone derivative and a thiophene building block. A common method for constructing the thiophene ring is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base.
A potential, though unverified, synthetic workflow is depicted below:
Purification
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities.
Analytical Characterization
Detailed spectroscopic data for 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is not widely published. However, based on the analysis of similar thiophene-2-carboxylic acid derivatives, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring and the thiophene ring. The protons on the cyclopentane ring would likely appear as multiplets in the aliphatic region (around 2.0-3.0 ppm). The proton on the thiophene ring would appear as a singlet in the aromatic region (around 7.0-8.0 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the quaternary and methine carbons of the thiophene ring (in the aromatic region, ~120-150 ppm), and the methylene carbons of the cyclopentane ring (in the aliphatic region, ~20-40 ppm).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (168.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the cyclopentane ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid to improve peak shape) would be a good starting point for method development.
Biological Context and Potential Applications
The primary reported application of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is as a building block for the synthesis of inhibitors of the BAF (SWI/SNF) chromatin remodeling complex[1].
The BAF Chromatin Remodeling Complex as a Therapeutic Target
The BAF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling gene expression. Mutations and dysregulation of BAF complex subunits are found in a significant percentage of human cancers, making it an attractive target for therapeutic intervention[2][3]. Inhibition of the ATPase activity of the BAF complex can lead to changes in chromatin accessibility at specific gene loci, ultimately affecting the transcription of genes crucial for cancer cell proliferation and survival.
Putative Signaling Pathway and Mechanism of Action
Inhibitors derived from 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid are hypothesized to target the ATPase activity of the BAF complex. By inhibiting this activity, these compounds can modulate the expression of genes regulated by the BAF complex. The downstream effects are likely cell-type and context-dependent but could involve the suppression of oncogenic signaling pathways.
Experimental Protocols for Biological Evaluation
To assess the biological activity of compounds derived from 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid as BAF inhibitors, several in vitro assays can be employed.
BAF Complex ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the BAF complex.
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by the BAF complex in the presence and absence of the test compound. This can be done using various methods, including a non-radioactive luciferase-based assay.
General Protocol:
-
Isolate BAF Complex: The BAF complex can be immunoprecipitated from nuclear extracts of a suitable cell line.
-
ATPase Reaction: The immunoprecipitated BAF complex is incubated with ATP and the test compound at various concentrations in an appropriate reaction buffer.
-
ADP Detection: The amount of ADP produced is quantified using a commercial ADP detection kit, which often employs a coupled enzyme reaction that results in a colorimetric or fluorescent signal.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the ATPase activity) is calculated from a dose-response curve.
Chromatin Remodeling Assay
This assay directly measures the ability of the BAF complex to remodel nucleosomes and whether a test compound can inhibit this process.
Principle: A common method is the restriction enzyme accessibility assay. A nucleosome is reconstituted on a DNA fragment containing a restriction enzyme site that is initially inaccessible. The BAF complex remodels the nucleosome, making the site accessible to the restriction enzyme.
General Protocol:
-
Prepare Substrate: A mononucleosome substrate containing a specific DNA sequence with a restriction enzyme site is prepared.
-
Remodeling Reaction: The nucleosome substrate is incubated with the BAF complex, ATP, and the test compound.
-
Restriction Enzyme Digestion: A restriction enzyme that recognizes the site within the nucleosomal DNA is added to the reaction.
-
Analysis: The DNA is purified and analyzed by gel electrophoresis. The extent of DNA cleavage indicates the degree of chromatin remodeling. Inhibition of remodeling by the test compound will result in less DNA cleavage.
Safety Information
While a specific Safety Data Sheet (SDS) for 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is not consistently available, related thiophene carboxylic acids are generally classified as irritants. Standard laboratory safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.
Conclusion
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for cancers driven by dysregulated BAF complex activity. While detailed synthetic and analytical data in the public domain are limited, this guide provides a foundational understanding of its properties and biological context. Further research into efficient and scalable synthetic routes, as well as comprehensive biological evaluation of its derivatives, is warranted to fully explore its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in leveraging this scaffold for the discovery of new medicines.
References
- 1. 5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLIC ACID | 40133-06-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic characterization of BAF mutations provides insights into intra-complex synthetic lethalities in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
